![molecular formula C16H18N4O B5680450 3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5680450.png)
3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol, also known as PIPER, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of phenol and contains a piperazine and pyridine moiety, which makes it structurally unique and interesting for various research purposes.
Wissenschaftliche Forschungsanwendungen
3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. 3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol has also been found to have potential applications in the field of neuroscience, as it has been shown to modulate the activity of various neurotransmitter receptors.
Wirkmechanismus
The mechanism of action of 3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol is not fully understood, but it is believed to act by binding to specific receptors or enzymes in the body. 3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol has been shown to modulate the activity of various receptors, including serotonin, dopamine, and adrenergic receptors. It has also been found to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol has been found to have a wide range of biochemical and physiological effects. It has been shown to have antibacterial and antifungal activity against various strains of bacteria and fungi. 3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol has also been found to have antiviral activity against various viruses, including HIV and herpes simplex virus. In addition, 3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol has been shown to have anticancer activity against various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol in lab experiments is its unique chemical structure, which makes it an interesting compound for various research purposes. 3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol is also relatively easy to synthesize and purify, which makes it a convenient compound to work with in the lab. However, one of the limitations of using 3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol in lab experiments is its potential toxicity, as it has been found to be cytotoxic to some cell lines at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research on 3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol. One area of interest is the development of 3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the potential use of 3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol and its potential applications in various fields of research.
Synthesemethoden
The synthesis of 3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol involves the reaction of 4-(2-pyridinyl)piperazine with 3-formylphenol in the presence of a catalyst. The reaction proceeds via a condensation reaction to form the imine linkage between the piperazine and phenol moieties. The resulting compound is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Eigenschaften
IUPAC Name |
3-[(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-15-5-3-4-14(12-15)13-18-20-10-8-19(9-11-20)16-6-1-2-7-17-16/h1-7,12-13,21H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKQLNDUVGBJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[4-(Pyridin-2-YL)piperazin-1-YL]imino}methyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

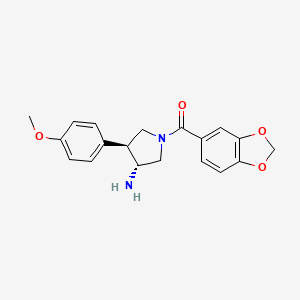
![2-cyano-3-[5-(diethylamino)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5680368.png)
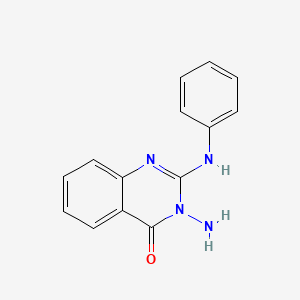
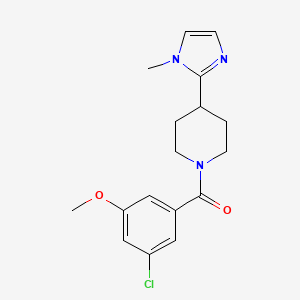
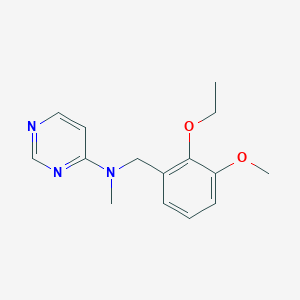
![methyl [(5-fluoro-3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5680407.png)
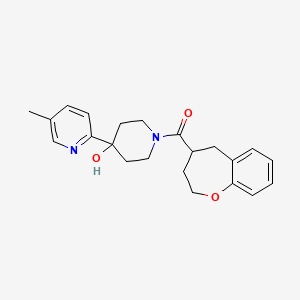
![4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5680413.png)
![7-cyclopentyl-2-[(2-oxoazepan-1-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5680416.png)
![N-[1-(3-isoxazolyl)ethyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5680423.png)
![3-(2-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-1H-imidazol-1-yl)-N,N-dimethyl-1-propanamine](/img/structure/B5680427.png)
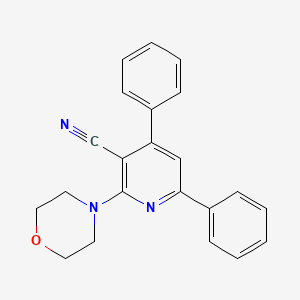
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5680438.png)
